molecular formula C17H8Cl2F3N3 B2645715 2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile CAS No. 478046-50-3

2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile

Katalognummer: B2645715
CAS-Nummer: 478046-50-3
Molekulargewicht: 382.17
InChI-Schlüssel: UDMZOHBYSQKRPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile is a substituted quinoxaline derivative characterized by a bicyclic aromatic framework containing two nitrogen atoms. The quinoxaline core is functionalized with electron-withdrawing groups: chlorine atoms at positions 6 and 7, a trifluoromethyl (-CF₃) group at position 3, and a phenylacetonitrile moiety at position 2. Quinoxaline derivatives are widely studied for applications in medicinal chemistry (e.g., antimicrobial, anticancer agents) and materials science due to their planar structure and tunable substituents .

Eigenschaften

IUPAC Name

2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F3N3/c18-11-6-13-14(7-12(11)19)25-16(17(20,21)22)15(24-13)10(8-23)9-4-2-1-3-5-9/h1-7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMZOHBYSQKRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 6,7-dichloro-3-(trifluoromethyl)quinoxaline with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoxaline derivatives.

    Substitution: The presence of chloro and trifluoromethyl groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2-ylmethanols. Substitution reactions can result in a variety of substituted quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Similar Compounds:

N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a from ): Substituents: Diphenyl groups at positions 2 and 3, acetamide at position 4. Electronic Profile: Phenyl groups are electron-donating, while the acetamide introduces hydrogen-bonding capability. Synthesis: Refluxed in acetonitrile with triethylamine, yielding high-melting solids (e.g., 230–232°C for 4a) .

Target Compound: Substituents: Chloro (6,7-positions), trifluoromethyl (3-position), and phenylacetonitrile (2-position). Electronic Profile: Chloro and -CF₃ groups are strongly electron-withdrawing, enhancing electrophilicity and lipophilicity.

Table 1: Substituent-Driven Property Comparison

Property Target Compound N-(2,3-Diphenylquinoxalin-6-yl)acetamide (4a)
Core Structure Quinoxaline Quinoxaline
Position 2 Phenylacetonitrile Phenyl
Position 3 Trifluoromethyl Phenyl
Positions 6–7 Dichloro Unsubstituted (acetamide at position 6)
Functional Group Nitrile (-C≡N) Acetamide (-NHCOCH₃)
Inferred Melting Point Likely >250°C (strong dipole interactions) 230–232°C (measured)
Solubility Lower in polar solvents (due to -CF₃, -Cl) Moderate (amide enhances polarity)

Biologische Aktivität

2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoxaline family, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of trifluoromethyl and dichloro substituents in its structure may enhance its biological activity through increased lipophilicity and interaction with biological targets.

  • Molecular Formula : C14H5Cl2F3N3
  • Molecular Weight : 394.56 g/mol
  • CAS Number : 478257-53-3
  • Density : 1.74 g/cm³ (predicted)
  • pKa : 6.84 (predicted)

Anticancer Activity

Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have been reported to demonstrate enhanced activity against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound 1HCT11622.4
Compound 2A54944.4
Compound 3HePG217.8

These findings suggest that the incorporation of trifluoromethyl groups can lead to improved potency against cancer cells.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are well-documented, and similar compounds have shown effectiveness against a range of bacterial strains. For example, a study highlighted the antibacterial activity of certain derivatives tested against E. coli and C. albicans, revealing minimum inhibitory concentrations (MICs) that indicate potential therapeutic applications:

CompoundBacterial StrainMIC (μg/mL)Reference
Compound AE. coli4.88
Compound BC. albicans8.5

The biological activity of 2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile may be attributed to its ability to interact with specific molecular targets:

  • Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis and has implications in skin disorders and pigmentation issues.
  • Urease Inhibition : Some derivatives exhibit urease inhibitory activity, which is relevant for treating infections caused by Helicobacter pylori.

Case Study 1: Anticancer Screening

In a controlled study, a series of quinoxaline derivatives were screened for their anticancer properties against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results indicated that compounds with trifluoromethyl substitutions had lower IC50 values compared to standard chemotherapeutics like Doxorubicin, suggesting enhanced efficacy.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of quinoxaline derivatives demonstrated significant activity against both gram-positive and gram-negative bacteria. The study revealed that certain compounds had MIC values comparable to established antibiotics, highlighting their potential as alternative therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.